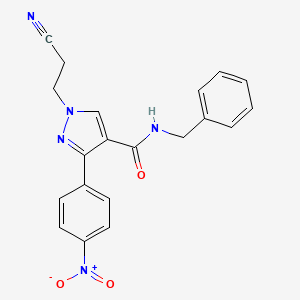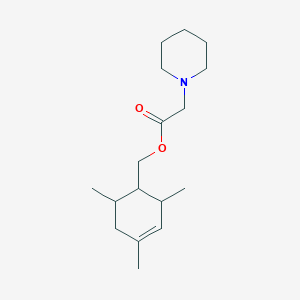![molecular formula C17H19ClO3 B4900426 1-chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B4900426.png)
1-chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is commonly used in scientific research to study the function and regulation of β2-adrenergic receptors in various physiological and pathological conditions.
Mecanismo De Acción
1-chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene 118,551 acts as a competitive antagonist of β2-adrenergic receptors, blocking the binding of endogenous agonists such as epinephrine and norepinephrine. This results in a decrease in the downstream signaling pathways mediated by β2-adrenergic receptors, such as cAMP production and protein kinase A activation. The exact mechanism of how this compound 118,551 interacts with the receptor is still under investigation.
Biochemical and Physiological Effects:
This compound 118,551 has been shown to have various biochemical and physiological effects in different tissues and organs. In the cardiovascular system, it can cause a decrease in heart rate and cardiac output, as well as a decrease in blood pressure. In the respiratory system, it can cause bronchoconstriction and decrease airway resistance. In the skeletal muscle, it can impair glycogenolysis and decrease muscle strength. In the adipose tissue, it can decrease lipolysis and inhibit fat breakdown.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene 118,551 has several advantages for lab experiments. It is a highly selective antagonist for β2-adrenergic receptors, which allows for specific targeting of this receptor subtype. It is also stable and easy to handle, making it a convenient tool for in vitro and in vivo studies. However, there are some limitations to its use. It has a relatively low affinity for β2-adrenergic receptors compared to other β2-adrenergic antagonists, which may require higher concentrations for effective blocking. It also has off-target effects on other adrenergic receptors, such as β1-adrenergic receptors, which may complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the use of 1-chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene 118,551 in scientific research. One direction is to investigate the role of β2-adrenergic receptors in the regulation of immune response and inflammation, which may have implications for the treatment of autoimmune and inflammatory diseases. Another direction is to study the interactions between β2-adrenergic receptors and other signaling pathways, such as the insulin signaling pathway, which may provide insights into the pathogenesis of metabolic disorders. Finally, the development of more potent and selective β2-adrenergic antagonists may improve the specificity and efficacy of targeting β2-adrenergic receptors in various physiological and pathological conditions.
Métodos De Síntesis
1-chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene 118,551 can be synthesized by reacting 4-(4-bromobutoxy)phenol with 4-methoxyphenol in the presence of a base, followed by chlorination of the resulting product with thionyl chloride. The final product can be purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
1-chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene 118,551 is widely used in scientific research to study the function and regulation of β2-adrenergic receptors. It can be used to investigate the role of β2-adrenergic receptors in various physiological processes, such as cardiovascular function, metabolism, and immune response. It can also be used to study the pathophysiology of diseases related to β2-adrenergic receptors, such as asthma, chronic obstructive pulmonary disease, and heart failure.
Propiedades
IUPAC Name |
1-chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-19-15-8-10-17(11-9-15)21-13-3-2-12-20-16-6-4-14(18)5-7-16/h4-11H,2-3,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCJLIVCDWEUPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCOC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)ethanamine](/img/structure/B4900348.png)
![1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-benzyl-2,5-pyrrolidinedione](/img/structure/B4900356.png)
![N-{3-[(5-chloro-3-pyridinyl)oxy]-5-nitrophenyl}-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4900364.png)
![methyl 3-({[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetyl}amino)benzoate](/img/structure/B4900369.png)
![N-methyl-1-[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B4900379.png)
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(2,3-dimethylphenyl)glycinamide](/img/structure/B4900380.png)
![N-(5-chloro-2-methylphenyl)-2-[5-(4-fluorobenzyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4900388.png)

![2-{[4-allyl-5-(5-chloro-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B4900409.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3,5-dimethylphenyl)propanamide](/img/structure/B4900417.png)

![3-{2-hydroxy-3-[4-(methoxycarbonyl)phenoxy]propyl}-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide](/img/structure/B4900435.png)
![1-[4-(dimethylamino)benzyl]-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B4900451.png)
![5-(4-bromophenyl)-5-chloro-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,4-pentadienenitrile](/img/structure/B4900452.png)